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Compound of Interest

Compound Name:
(4-Methoxybenzyl)(2-

methoxyethyl)amine

Cat. No.: B034845 Get Quote

Disclaimer: Publicly available, experimentally verified spectral data (NMR, IR, MS) for the

specific compound (4-Methoxybenzyl)(2-methoxyethyl)amine is limited. This guide provides

a detailed overview of the expected spectral characteristics based on the analysis of

structurally similar compounds and established spectroscopic principles. It also outlines a

plausible synthetic route and corresponding analytical protocols.

Introduction
(4-Methoxybenzyl)(2-methoxyethyl)amine is a secondary amine containing both an aromatic

methoxybenzyl group and an aliphatic methoxyethyl group. Its structure suggests potential

applications in medicinal chemistry and materials science, making the characterization of its

spectral properties crucial for identification and quality control. This document serves as a

technical resource for researchers, outlining the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed hypothetical

protocols for their acquisition.

Synthesis and Analytical Workflow
A common and efficient method for the synthesis of (4-Methoxybenzyl)(2-
methoxyethyl)amine is the reductive amination of 4-methoxybenzaldehyde with 2-

methoxyethylamine. This two-step, one-pot reaction involves the formation of an intermediate

imine, which is then reduced to the target secondary amine.
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A logical workflow for the synthesis and subsequent characterization is presented below.
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Caption: Synthesis and analytical workflow for (4-Methoxybenzyl)(2-methoxyethyl)amine.
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Expected Spectral Data
The following tables summarize the anticipated spectral data for the target compound. These

predictions are derived from the known spectral data of its precursors, 4-methoxybenzylamine,

and general principles of spectroscopy for secondary amines.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.25 d 2H
Aromatic C-H (ortho to

CH₂)

~ 6.88 d 2H
Aromatic C-H (ortho to

OCH₃)

~ 3.80 s 3H Ar-OCH₃

~ 3.75 s 2H Ar-CH₂-N

~ 3.55 t 2H N-CH₂-CH₂-O

~ 3.35 s 3H O-CH₃

~ 2.80 t 2H N-CH₂-CH₂-O

Variable (~1.5-2.5) br s 1H N-H

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 159.0 Aromatic C-OCH₃

~ 132.0 Aromatic C-CH₂

~ 129.5 Aromatic C-H (ortho to CH₂)

~ 114.0 Aromatic C-H (ortho to OCH₃)

~ 71.0 N-CH₂-CH₂-O

~ 58.5 O-CH₃

~ 55.3 Ar-OCH₃

~ 53.0 Ar-CH₂-N

~ 49.0 N-CH₂-CH₂-O

As a secondary amine, the IR spectrum is expected to show a characteristic N-H stretching

vibration.[1][3][4]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~ 3350-3310 Weak-Medium N-H Stretch

~ 3100-3000 Medium Aromatic C-H Stretch

~ 2950-2850 Strong Aliphatic C-H Stretch

~ 1610, 1510 Strong Aromatic C=C Bending

~ 1250 Strong Aryl-O Stretch (asymmetric)

~ 1180-1020 Strong C-N Stretch & C-O Stretch

~ 830 Strong
para-disubstituted C-H Bend

(out-of-plane)
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The mass spectrum is expected to show a molecular ion peak corresponding to the

compound's molecular weight (C₁₁H₁₇NO₂ = 195.26 g/mol ). The nitrogen rule predicts an odd-

numbered molecular ion peak.[1][5] Alpha-cleavage is the most likely fragmentation pathway.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Fragment Ion Comments

195 [C₁₁H₁₇NO₂]⁺• Molecular Ion (M⁺•)

121 [C₈H₉O]⁺

Loss of

•CH₂(NH)CH₂CH₂OCH₃

(alpha-cleavage)

136 [C₈H₁₀NO]⁺
McLafferty-type rearrangement

or other cleavage

74 [C₄H₈NO]⁺
Loss of •CH₂(C₆H₄OCH₃)

(alpha-cleavage)

Experimental Protocols (Hypothetical)
Instrumentation: Bruker Avance 400 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in ~0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: A standard proton experiment is run at 298 K. Key parameters include a

30° pulse width, a relaxation delay of 1.0 s, and acquisition of 16 scans.

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Key parameters

include a 30° pulse width, a relaxation delay of 2.0 s, and acquisition of 1024 scans.

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
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Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR (Universal

Attenuated Total Reflectance) accessory.

Sample Preparation: A small drop of the neat liquid sample (or a thin film if solid) is placed

directly onto the diamond crystal of the UATR accessory.

Acquisition: The spectrum is recorded from 4000 to 650 cm⁻¹. A total of 16 scans are co-

added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum

of the clean crystal is recorded prior to sample analysis.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum.

Instrumentation: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective

Detector (GC-MS).

Sample Preparation: The sample is diluted to approximately 100 µg/mL in dichloromethane.

GC Conditions:

Injector: Splitless mode at 250 °C.

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5

min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 40 to 450.
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Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak

corresponding to the target compound. The mass spectrum of this peak is extracted, and the

fragmentation pattern is analyzed.

Interrelation of Spectroscopic Techniques
The combination of NMR, IR, and MS provides a comprehensive structural elucidation of the

molecule. Each technique offers complementary information, leading to an unambiguous

identification.

Spectroscopic Analysis

Derived Structural Information
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Confirmed Structure
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Caption: Complementary nature of spectroscopic techniques in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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